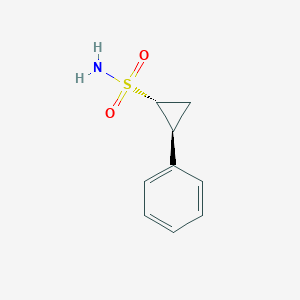

trans-2-Phenylcyclopropane-1-sulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trans-2-Phenylcyclopropane-1-sulfonamide involves the manufacturing of trans-2-phenylcyclopropylamine or a salt or solvate thereof, in particular in the form of the sulphate salt . The product obtained, particularly when in the form of the synthesis of trans-2-phenylcyclopropylamine sulphate, is exceptionally pure, substantially free from reactants and reagents that are mutagenic, hazardous or of great concern to the health of humans or the environment .Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, sulfonamides have been used as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Novel cis-1-(arylsulfonyl)-2-phenylcyclopropanes were synthesized through the addition of arylthiocarbenes to styrene, followed by oxidation to corresponding sulfones. This process highlighted the characteristic IR and PMR spectra indicative of the cyclopropane ring and cis-configuration, showcasing the compounds' distinct chemical properties (Balaji & Reddy, 1979).

- Aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid were used as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes and sulfur ylides, demonstrating the utility of sulfonamides in stereoselective synthesis with enantiomeric excesses up to 99% (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Applications in Organic Chemistry and Catalysis

- A novel method for the stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid was developed, demonstrating the versatility of cyclopropane derivatives in synthesizing fluorinated compounds, which are of high interest in pharmaceutical chemistry (Toyota, Ono, Kaneko, & Hayakawa, 1996).

- The double reduction of bicyclic aromatic sulfonamides to synthesize 2- and 3-aryl-substituted cyclic amines showcased a method for generating complex amines from simpler sulfonamide precursors, highlighting the functional versatility of sulfonamides in organic synthesis (Evans, McCabe, Morgan, & Reau, 2005).

Advanced Synthetic Applications

- Vinylidenecyclopropanes bearing sulfonamide underwent an intramolecular rearrangement in the presence of Pd(OAc)2, illustrating a novel pathway for the synthesis of functionalized dimethylenecyclopropanes through C–C bond activation. This highlights the role of sulfonamides as directing groups in facilitating complex molecular rearrangements (Pan, Chen, Tang, & Shi, 2015).

- An AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides was developed to construct highly stereoselective indane derivatives. This method provided a unique mechanism, demonstrating the cyclopropane's role as a 2-styrylmalonate source rather than a classical 1,3-dipole, offering a novel approach to functionalized indane synthesis (Zhu, Liu, Yu, Chen, Zhang, & Wang, 2014).

Wirkmechanismus

Target of Action

Trans-2-Phenylcyclopropane-1-sulfonamide, also known as (1R,2S)-2-phenylcyclopropane-1-sulfonamide, is a type of sulfonamide . Sulfonamides are known to inhibit dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in the folate synthesis pathway and regulation of pH in the body, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and disrupting the synthesis of folic acid, an essential component for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folate synthesis pathway leads to a deficiency in folic acid, which is essential for DNA synthesis and cell division, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Result of Action

The inhibition of the folate synthesis pathway by sulfonamides results in a deficiency in folic acid, an essential component for bacterial growth . This leads to the inhibition of DNA synthesis and cell division, thereby inhibiting bacterial growth .

Safety and Hazards

Zukünftige Richtungen

The future directions of trans-2-Phenylcyclopropane-1-sulfonamide research could involve further exploration of its potential applications in organic synthesis and medicinal chemistry. Additionally, the development of new synthesis methods and the study of its mechanism of action could provide valuable insights .

Biochemische Analyse

Biochemical Properties

Trans-2-Phenylcyclopropane-1-sulfonamide could potentially interact with various enzymes, proteins, and other biomolecules. The sulfonamide group is known to interact with carbonic anhydrases and other enzymes, potentially inhibiting their activity. The cyclopropane ring could engage in hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The cellular effects of this compound would depend on its interactions with cellular components. It could potentially influence cell signaling pathways, gene expression, and cellular metabolism. For example, if it inhibits an enzyme involved in a signaling pathway, it could alter the pathway’s activity .

Molecular Mechanism

The molecular mechanism of action of this compound would be determined by its specific interactions with biomolecules. If it binds to an enzyme’s active site, it could inhibit the enzyme’s activity. If it binds to a receptor, it could activate or inhibit the receptor’s signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time due to factors such as degradation, metabolism, or changes in cell state. Long-term studies would be needed to observe these effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound would likely vary with dosage. Lower doses might have subtle effects, while higher doses could cause more pronounced changes or even toxicity .

Metabolic Pathways

This compound could be involved in various metabolic pathways, depending on its interactions with enzymes and other molecules. It could potentially be metabolized by the liver into different compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on factors such as its size, charge, and hydrophobicity, as well as the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound would be determined by its properties and interactions with cellular components. For example, if it is hydrophobic, it might localize to membranes .

Eigenschaften

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,10,11,12)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNACGRLKLDYUKR-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1S(=O)(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1S(=O)(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204294-41-6 | |

| Record name | rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2992470.png)

![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2992480.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)

![N-(2-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2992488.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol](/img/structure/B2992490.png)

![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)